molecular formula C19H21N3O2S B2788138 2-(1H-benzo[d]imidazol-1-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)acetamide CAS No. 2309589-66-8

2-(1H-benzo[d]imidazol-1-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)acetamide

Cat. No.: B2788138
CAS No.: 2309589-66-8
M. Wt: 355.46
InChI Key: ROFQPJXDVRKJEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Benzo[d]imidazol-1-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)acetamide is a synthetic small molecule featuring a benzimidazole core linked to a tetrahydro-2H-pyran (THP) and thiophen-2-yl moiety via an acetamide bridge. The benzimidazole scaffold is widely recognized for its pharmacological versatility, including antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[oxan-4-yl(thiophen-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c23-18(12-22-13-20-15-4-1-2-5-16(15)22)21-19(17-6-3-11-25-17)14-7-9-24-10-8-14/h1-6,11,13-14,19H,7-10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFQPJXDVRKJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC=CS2)NC(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1H-benzo[d]imidazol-1-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)acetamide is a novel synthetic derivative of benzimidazole, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of benzimidazole derivatives with various acylating agents and heterocycles. The introduction of the tetrahydro-pyran and thiophene moieties enhances its pharmacological profile. Detailed synthetic procedures often utilize techniques such as refluxing in organic solvents and purification through crystallization or chromatography.

Antitumor Activity

Research has demonstrated that benzimidazole derivatives exhibit significant antitumor properties. For instance, compounds containing the benzimidazole core have shown efficacy against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT116 (colon cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Compound Cell Line IC50 (µM) Mechanism
2-(1H-benzo[d]imidazol-1-yl)-N...A54915.4Apoptosis induction
2-(1H-benzo[d]imidazol-1-yl)-N...MDA-MB-23112.6Cell cycle arrest
2-(1H-benzo[d]imidazol-1-yl)-N...HCT1169.8Inhibition of DNA synthesis

Anticonvulsant Properties

Benzimidazole derivatives are also explored for their anticonvulsant effects. Studies have indicated that certain structural modifications can enhance their efficacy in models of seizure disorders. The activity is often assessed using the maximal electroshock seizure (MES) test or the pentylenetetrazole (PTZ) model.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in cancer cell metabolism or neurotransmitter regulation.
  • DNA Interaction : Some derivatives can intercalate into DNA, disrupting replication and transcription processes.
  • Receptor Modulation : The compound may act on various receptors, including GABAergic and glutamatergic systems, contributing to its anticonvulsant effects.

Case Studies

Several studies have reported on the efficacy of benzimidazole derivatives:

  • A study by Mohareb et al. highlighted the synthesis and antitumor evaluation of various benzimidazole derivatives, demonstrating significant cytotoxicity against multiple cancer cell lines .
  • Another research focused on the anticonvulsant properties of related compounds, showing promising results in animal models .

Comparison with Similar Compounds

Benzimidazole-Acetamide Derivatives with Heterocyclic Substituents

  • Compound 9c (): 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide. Key Differences: Replaces the THP-thiophen group with a triazole-thiazole system and a bromophenyl substituent. Activity: Demonstrated strong docking affinity in molecular studies, suggesting superior target binding compared to fluorophenyl or methoxyphenyl analogs .
  • Compound 21 (): 2-[2-(Hexylthio)-1H-benzo[d]imidazole-1-yl]-N-[4-oxo-2-(thiophen-2-yl)-thiazolidin-3-yl]acetamide. Key Differences: Incorporates a thiazolidin-4-one ring and hexylthio chain instead of THP. Impact: The thiazolidinone ring is associated with α-glucosidase inhibition (antidiabetic activity), while the hexylthio group may increase metabolic stability .

Benzimidazole Derivatives with Antioxidant Activity

  • Compound 23 (): 2-(Thiophen-2-yl)-1-((thiophen-2-yl)methyl)-1H-1,3-benzimidazole. Key Differences: Lacks the acetamide and THP groups but includes dual thiophen substituents. Activity: Showed moderate antioxidant activity in DPPH assays, suggesting that the acetamide-THP system in the target compound may enhance redox modulation .

Antimicrobial Potential

  • N-Substituted Acetamides () : Derivatives with dihydropyridine and arylidene groups demonstrated broad-spectrum antimicrobial activity. The absence of a THP group in these compounds suggests that the target compound’s THP moiety may reduce cytotoxicity while maintaining efficacy .

Enzyme Inhibition

  • Triazole-Thiazole Derivatives () : Compound 9c showed strong binding in docking studies, implying that the target compound’s THP-thiophen group might similarly enhance interactions with enzyme active sites .
  • Thiazolidinone Derivatives (): α-Glucosidase inhibition by Compound 21 suggests that the target compound’s acetamide bridge could be optimized for similar enzymatic targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.